molecular formula C13H13F3N2O3 B4899029 3-ethyl-1-(2-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-ethyl-1-(2-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4899029
M. Wt: 302.25 g/mol
InChI Key: ZFSFEVNBSYYIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-(2-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the curcumin analog family and has been found to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

EF24 exerts its effects through various mechanisms. It has been found to inhibit the NF-κB pathway, which is a key pathway involved in inflammation. EF24 has also been found to inhibit the STAT3 pathway, which is involved in cancer progression. In addition, EF24 has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EF24 has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. EF24 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, EF24 has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is a synthetic compound, which allows for easy and consistent production. It is also stable and can be stored for extended periods of time. However, EF24 has some limitations for lab experiments. It is a relatively new compound, and its effects on various diseases and conditions are still being studied. In addition, EF24 has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

EF24 has shown promising results in various animal models, and there is a need for further research to determine its potential therapeutic applications in humans. Some future directions for EF24 research include:
1. Investigating the potential of EF24 as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of EF24 on various cancer types, including solid tumors and hematological malignancies.
3. Investigating the potential of EF24 as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Studying the pharmacokinetics and pharmacodynamics of EF24 in humans to determine its safety and efficacy.
Conclusion:
In conclusion, EF24 is a synthetic compound that has shown promising results in various animal models for its potential therapeutic applications. It possesses potent anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects through various mechanisms. Further research is needed to determine its potential applications in humans and to study its pharmacokinetics and pharmacodynamics.

Synthesis Methods

EF24 can be synthesized through a multi-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves the synthesis of 2-hydroxybenzaldehyde, which is then reacted with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with trifluoromethyl ketone and hydrazine hydrate to form EF24.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess potent anti-inflammatory properties and has been shown to reduce inflammation in various animal models. EF24 has also been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. In addition, EF24 has been found to possess neuroprotective properties and has been shown to protect neurons from oxidative stress.

properties

IUPAC Name

[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c1-2-8-7-12(21,13(14,15)16)18(17-8)11(20)9-5-3-4-6-10(9)19/h3-6,19,21H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSFEVNBSYYIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.